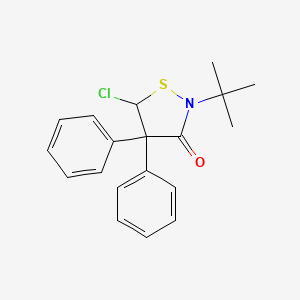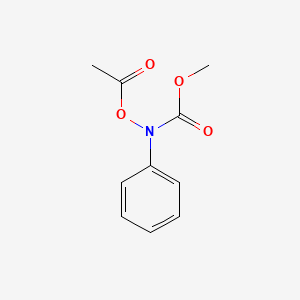![molecular formula C15H11NO3 B14394279 2-[Oxo(phenyl)acetyl]benzamide CAS No. 90072-55-2](/img/structure/B14394279.png)
2-[Oxo(phenyl)acetyl]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[Oxo(phenyl)acetyl]benzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a benzamide group attached to an oxo(phenyl)acetyl moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[Oxo(phenyl)acetyl]benzamide typically involves the reaction of benzoyl chloride with an amine in the presence of a base such as triethylamine. The reaction is carried out in a solvent like tetrahydrofuran (THF) under controlled conditions to ensure the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2-[Oxo(phenyl)acetyl]benzamide can undergo various types of chemical reactions, including:
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: N-bromosuccinimide (NBS) in the presence of light or heat.
Major Products Formed
Oxidation: Benzoic acid derivatives.
Reduction: Reduced benzamide derivatives.
Substitution: Brominated benzamide derivatives.
Applications De Recherche Scientifique
2-[Oxo(phenyl)acetyl]benzamide has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2-[Oxo(phenyl)acetyl]benzamide involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzamide: A simpler compound with a similar benzamide group but lacking the oxo(phenyl)acetyl moiety.
Phenylacetamide: Contains a phenyl group attached to an acetamide moiety, similar to the oxo(phenyl)acetyl group in 2-[Oxo(phenyl)acetyl]benzamide.
N-Phenylbenzamide: Another related compound with a phenyl group attached to the benzamide moiety.
Uniqueness
This compound is unique due to the presence of both the oxo(phenyl)acetyl and benzamide groups, which confer distinct chemical and biological properties. This combination allows for a broader range of applications and interactions compared to simpler benzamide or phenylacetamide derivatives.
Propriétés
Numéro CAS |
90072-55-2 |
|---|---|
Formule moléculaire |
C15H11NO3 |
Poids moléculaire |
253.25 g/mol |
Nom IUPAC |
2-(2-oxo-2-phenylacetyl)benzamide |
InChI |
InChI=1S/C15H11NO3/c16-15(19)12-9-5-4-8-11(12)14(18)13(17)10-6-2-1-3-7-10/h1-9H,(H2,16,19) |
Clé InChI |
JTHCDUQOGKJQNY-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C(=O)C(=O)C2=CC=CC=C2C(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![11-Methyl-2-azaspiro[5.5]undec-8-ene](/img/structure/B14394201.png)
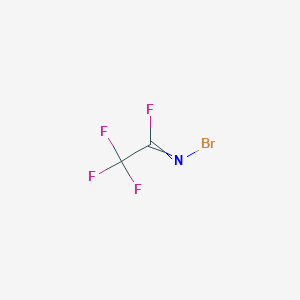
![2-[5-(2-Chloro-2-oxoethyl)sulfanylpentylsulfanyl]acetyl chloride](/img/structure/B14394220.png)
![(4aS,10bS)-7,9-Dimethoxy-1,2,3,4,4a,5,6,10b-octahydrobenzo[f]quinoline](/img/structure/B14394235.png)



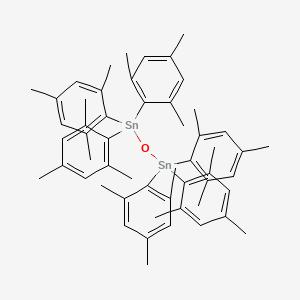
![Bicyclo[2.2.2]oct-2-ene, 2-bromo-](/img/structure/B14394251.png)
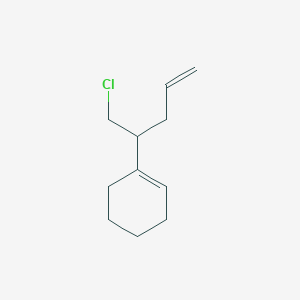
![(1H-Indeno[2,1-b]pyridin-9-yl)(4-nitrophenyl)methanone](/img/structure/B14394274.png)
